molecular formula C15H14O2 B8469473 2-(9H-xanthen-9-yl)ethanol

2-(9H-xanthen-9-yl)ethanol

Cat. No.: B8469473
M. Wt: 226.27 g/mol
InChI Key: YIONFHOKPKSLGM-UHFFFAOYSA-N
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Description

2-(9H-Xanthen-9-yl)ethanol is a xanthene derivative characterized by a central tricyclic xanthene core (two benzene rings fused via an oxygen atom) substituted with an ethanol group at the 9-position. Xanthene derivatives are widely studied for their fluorescence properties, stability, and versatility in organic synthesis and materials science.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-(9H-xanthen-9-yl)ethanol

InChI

InChI=1S/C15H14O2/c16-10-9-11-12-5-1-3-7-14(12)17-15-8-4-2-6-13(11)15/h1-8,11,16H,9-10H2

InChI Key

YIONFHOKPKSLGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(9H-xanthen-9-yl)ethanol, emphasizing differences in functional groups, synthesis yields, and applications:

Compound Name Functional Group Synthesis Yield Key Applications/Properties References
This compound Ethanol (-CH₂CH₂OH) Not reported Potential fluorescent probe, chiral intermediate in polymer synthesis
(9H-Xanthen-9-yl)acetic acid Acetic acid (-CH₂COOH) 44–79% Fluorescent marker, enzyme kinetics studies, polymer synthesis
9H-Xanthene-9-methanol Methanol (-CH₂OH) Not reported Intermediate in organic synthesis, fluorescent scaffold
2-(9H-Xanthen-9-yl)cyclopentanone Cyclopentanone 74% Catalytic synthesis product, high stability under acidic conditions
2-(9H-Xanthen-9-yl)-1H-indene-1,3-dione Indenedione 48.49% inhibitory activity Bioactive agent in pollen tube assays, potential agrochemical applications
4-Methyl-N-9H-xanthen-9-yl-benzamide Benzamide Not reported Sulfonamide derivative with uncharacterized biological activity
N-(2-Phenoxyethyl)-2-(9H-xanthen-9-yl)acetamide Acetamide Not reported Amide-linked derivative with enhanced solubility for pharmaceutical studies

Structural and Functional Differences

  • Ethanol vs. Methanol Derivatives: 9H-Xanthene-9-methanol (CAS 5490-92-6) differs from the target compound by a methyl group instead of an ethanol chain. Methanol derivatives are generally more volatile and less polar, impacting their solubility and applications in aqueous systems .
  • Acid vs. Ester Derivatives : (9H-Xanthen-9-yl)acetic acid (CAS 1217-58-9) and its esters (e.g., ethyl ester in (S)-29) exhibit distinct reactivity. The carboxylic acid group enables covalent bonding with proteins for fluorescence studies, while esters are intermediates in chiral polymer synthesis .
  • Sulfur-Containing Derivatives : Compounds like potassium 2-(9H-xanthen-9-yl)hydrazinecarbodithioate (B3) introduce sulfur moieties, enhancing metal-binding capabilities and enabling applications in coordination chemistry .

Spectroscopic and Stability Comparisons

  • NMR Signatures: Ethanol and acetic acid derivatives show distinct ¹H NMR shifts for their side chains. For example, (S)-29 displays a triplet for the ethyl ester group (δ 4.21 ppm), while (S)-28 exhibits a singlet for the xanthene protons (δ 7.33–7.06 ppm) .
  • Acid Lability : The 9H-xanthen-9-yl (Xan) group is stable under mild acidic conditions (0.1% TFA), whereas its 2-methoxy analog (2-Moxan) is more acid-labile, enabling selective deprotection in peptide synthesis .

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